4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(2-methylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-11-9-23(10-12-24)17-13-18(21-14-20-17)25-8-4-7-22-25/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBZAMFROAFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Synthesis of the pyrimidine ring: This might involve the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of pyrazole and pyrimidine rings: This step could involve a nucleophilic substitution reaction.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Final coupling with o-tolylmethanone: This step might involve a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The pyrimidine core undergoes substitution reactions at electron-deficient positions (e.g., C-2 or C-4). For example:
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides, enabling further functionalization. This is critical for introducing reactive handles (e.g., Cl at C-2 for subsequent Suzuki couplings) .
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Amination : Piperazine moieties are introduced via nucleophilic displacement of chlorides under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Substitution Reactions at the Pyrimidine Core
Cross-Coupling Reactions
The pyrazole and pyrimidine rings participate in Pd-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated pyrimidines to introduce aromatic groups. For example, coupling with p-tolylboronic acid introduces a methylphenyl group .
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Buchwald-Hartwig Amination : Secondary amines react with brominated pyrimidines to form C–N bonds .
Table 2: Cross-Coupling Reactions
Functionalization of the Piperazine-Benzoate Moiety
The 2-methylbenzoyl-piperazine group undergoes hydrolysis and alkylation:
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Hydrolysis : The benzoyl ester is cleaved under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives .
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Reductive Amination : The piperazine nitrogen reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .
Pyrazole Ring Modifications
The 1H-pyrazol-1-yl group participates in:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces electron-withdrawing groups at C-4 of the pyrazole .
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Oxidation : Pyrazole rings are oxidized to pyrazolone derivatives using KMnO₄ under acidic conditions .
Biological Activity and Reactivity
While the focus is on chemical reactions, the compound’s bioactivity informs its reactivity:
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Enzyme Inhibition : The pyrimidine-piperazine scaffold inhibits kinases (e.g., PI3Kδ) via hydrogen bonding with ATP-binding pockets .
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Metabolic Stability : The trifluoromethyl group (if present) enhances metabolic stability by resisting oxidative degradation .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Agents
Research indicates that derivatives of pyrimidine and pyrazole compounds exhibit promising anticancer properties. For instance, compounds similar to 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the pyrazole and pyrimidine structures can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Janus Kinase Inhibition
The compound has been identified as a potential Janus kinase (JAK) inhibitor. JAKs play a crucial role in the signaling pathways of various cytokines involved in inflammatory responses and immune regulation. Inhibiting JAK activity can be beneficial for treating autoimmune diseases, cancers, and other inflammatory disorders . The structural features of 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine suggest it may effectively modulate JAK activity.
Biological Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazole derivatives, including those structurally related to 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. These compounds have demonstrated activity against various bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents .
Antileishmanial Activity
The antileishmanial properties of similar compounds have been investigated, with some derivatives showing significant activity against Leishmania species. The structure of 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine may contribute to its effectiveness against these pathogens, making it a candidate for further research in neglected tropical diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy and safety profile. Variations in substituents on the piperazine and pyrazole rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl group | Increases lipophilicity | |
| Halogen atoms | Enhances potency against specific targets | |
| Sulfonamide groups | Improves selectivity for certain enzymes |
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of pyrimidine derivatives for anticancer activity found that compounds structurally similar to 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exhibited significant inhibition of tumor growth in vitro and in vivo models . The findings suggest that further optimization could yield potent anticancer agents.
Case Study 2: JAK Inhibition
Another investigation into the JAK inhibition potential of pyrimidine derivatives revealed that specific modifications could enhance their inhibitory effects on JAK pathways involved in inflammatory diseases. The study highlighted the importance of structural diversity in developing effective therapeutics targeting JAKs .
Mechanism of Action
The mechanism of action would depend on the specific biological target. The compound might interact with enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogs in Pyrimidine-Pyrazole Derivatives
Pyrimidine-pyrazole hybrids are a well-studied class due to their versatility in agrochemical and pharmaceutical contexts. Key comparisons include:
Key Differences :
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 in ) exhibit fused heterocyclic systems, limiting rotational freedom compared to the non-fused pyrimidine core of the target compound .
Piperazine-Containing Derivatives
Piperazine is a common motif in drug design due to its conformational flexibility and hydrogen-bonding capacity. Notable comparisons:
Key Differences :
- Elenestinib incorporates a pyrrolotriazine-piperazine-pyrimidine scaffold, enabling multi-target kinase inhibition, whereas the target compound’s simpler pyrimidine-piperazine linkage may favor selectivity for specific enzymes .
- Patent-derived 4H-pyrazino[1,2-a]pyrimidin-4-one analogs () prioritize small alkyl or polar substituents (e.g., hydroxyethyl) to optimize solubility, contrasting with the target compound’s lipophilic 2-methylbenzoyl group .
Physicochemical and Pharmacokinetic Properties
Predicted properties of the target compound vs. analogs (estimated using cheminformatics tools):
Implications :
- The target compound’s higher logP suggests improved lipid membrane penetration compared to Elenestinib but may reduce aqueous solubility.
- Fewer rotatable bonds than Elenestinib could enhance metabolic stability .
Biological Activity
The compound 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a member of the pyrazole and pyrimidine family, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it exhibits a complex structure that includes a piperazine ring, a pyrazole moiety, and a pyrimidine core. The structural representation can be summarized as follows:
| Component | Structure Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |
| Pyrazole Moiety | A five-membered ring with two adjacent nitrogen atoms. |
| Pyrimidine Core | A six-membered ring with two nitrogen atoms at positions 1 and 3. |
Antitumor Activity
Research indicates that compounds similar to 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exhibit significant antitumor properties. For instance, derivatives containing pyrazole and pyrimidine structures have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in melanoma. In vitro studies demonstrated that such compounds could induce apoptosis in cancer cell lines through mechanisms involving the inhibition of the EGFR and Aurora-A kinase pathways .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-stimulated macrophages. This suggests that it may modulate immune responses effectively, making it a candidate for treating inflammatory disorders .
Antimicrobial Activity
Preliminary evaluations have indicated that derivatives of this compound possess antimicrobial properties against various pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be influenced by modifications to its chemical structure. Key findings include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish antitumor activity, with halogen substitutions often improving potency.
- Piperazine Modifications : Alterations in the piperazine moiety can affect binding affinity to target proteins involved in tumor progression and inflammation.
These insights into SAR are critical for the rational design of more potent derivatives.
Case Study 1: Antitumor Efficacy
In a study examining various pyrazole derivatives, one compound demonstrated a significant reduction in cell viability in BRAF-mutant melanoma cells when combined with standard chemotherapy agents like doxorubicin. The combination therapy exhibited synergistic effects, enhancing overall cytotoxicity compared to monotherapy .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of similar compounds revealed that they significantly reduced levels of pro-inflammatory markers in vitro. This was achieved through the inhibition of NF-kB signaling pathways, indicating a potential for therapeutic application in chronic inflammatory diseases .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine?
The synthesis involves multi-step reactions, including:
- Piperazine ring formation : Mannich reactions or condensation of formaldehyde with secondary amines/ketones .
- Coupling reactions : Pyrazole and pyrimidine moieties are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Optimization parameters : Temperature (e.g., 60–100°C), solvent choice (DMF or dichloromethane), and reaction time (6–24 hours) significantly impact yield and purity. Thin-layer chromatography (TLC) is critical for monitoring intermediate steps .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., piperazine protons at δ 3.5–4.0 ppm, pyrimidine carbons at ~150 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₂N₆O: 390.19) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns and UV detection .
Q. What are the primary biological targets and preliminary screening assays for this compound?
- Kinase inhibition : Screen against PI3K/Akt/mTOR pathways using enzymatic assays (IC₅₀ values) .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .
- Anticancer activity : MTT assays in cancer cell lines (e.g., IC₅₀ of 2–10 µM in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for specific biological targets?
- Substituent effects :
| Modification | Biological Impact | Source |
|---|---|---|
| Trifluoromethyl at C6 | Increased kinase inhibition (e.g., PI3Kα IC₅₀ ↓ 50%) | |
| Chlorophenyl on piperazine | Improved serotonin receptor binding (Ki < 100 nM) | |
| Pyrazole substitution | Alters metabolic stability (e.g., t₁/₂ ↑ 2x in liver microsomes) |
- Computational guidance : Molecular docking (AutoDock Vina) predicts binding poses to avoid off-target interactions .
Q. How should researchers address contradictions in reported biological activity data?
- Assay variability : Standardize cell lines (e.g., use ATCC-certified cultures) and control for serum concentration in viability assays .
- Purity validation : Re-test compounds with discrepancies using HPLC-MS to rule out impurities (>98% purity required) .
- Dose-response curves : Ensure linearity (R² > 0.95) and test multiple replicates (n ≥ 3) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Reproducibility issues :
- Intermediate stability : Store intermediates at −20°C under nitrogen to prevent degradation .
- Catalyst loading : Optimize palladium catalysts (e.g., 5 mol% Pd(PPh₃)₄) for cost-effective scaling .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >80% recovery .
Q. Which computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.6) and CYP3A4 inhibition risk .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity due to the pyrimidine core (structural alerts for glutathione depletion) .
Methodological Considerations
- Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Synthetic troubleshooting : If yields drop below 40%, re-examine anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
